molecular formula C18H14ClF3N2O2 B11519565 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11519565
M. Wt: 382.8 g/mol
InChI Key: RSVMNRMUOQMYMB-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a phenyl group, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine under controlled temperature conditions . The reaction is usually carried out in a non-chlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development and other applications.

Properties

Molecular Formula

C18H14ClF3N2O2

Molecular Weight

382.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H14ClF3N2O2/c19-15-7-6-12(9-14(15)18(20,21)22)23-17(26)11-8-16(25)24(10-11)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,23,26)

InChI Key

RSVMNRMUOQMYMB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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